molecular formula C9H18O2 B3049043 Furan, 2-(butoxymethyl)tetrahydro- CAS No. 19114-88-6

Furan, 2-(butoxymethyl)tetrahydro-

Cat. No.: B3049043
CAS No.: 19114-88-6
M. Wt: 158.24 g/mol
InChI Key: PGZISVXTYZWYPK-UHFFFAOYSA-N
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Description

Furan, 2-(butoxymethyl)tetrahydro- is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(butoxymethyl)tetrahydro- typically involves the reaction of tetrahydrofuran with butyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the butyl group replaces a hydrogen atom on the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: Furan, 2-(butoxymethyl)tetrahydro- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Halogens, alkyl halides, strong bases or acids.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or alkylated furans.

Scientific Research Applications

Furan, 2-(butoxymethyl)tetrahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Furan, 2-(butoxymethyl)tetrahydro- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

    Furan: The parent compound, characterized by a simpler structure without the butoxymethyl group.

    Tetrahydrofuran: A fully saturated derivative of furan, used as a solvent and in various chemical reactions.

    2,5-Dimethylfuran: A derivative with two methyl groups, known for its potential as a biofuel.

Uniqueness: Furan, 2-(butoxymethyl)tetrahydro- is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other furan derivatives may not be suitable.

Properties

IUPAC Name

2-(butoxymethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-6-10-8-9-5-4-7-11-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZISVXTYZWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404491
Record name Furan, 2-(butoxymethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19114-88-6
Record name Furan, 2-(butoxymethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BUTOXYMETHYL)TETRAHYDROFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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